molecular formula C16H11Cl2NO B12880409 4,8-Dichloro-5-methoxy-2-phenylquinoline CAS No. 1189106-76-0

4,8-Dichloro-5-methoxy-2-phenylquinoline

Cat. No.: B12880409
CAS No.: 1189106-76-0
M. Wt: 304.2 g/mol
InChI Key: NNCBXFBHSWQEOG-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 4,8-Dichloro-5-methoxy-2-phenylquinoline involves multiple steps. One common synthetic route includes:

    Nitration: Introduction of a nitro group to the aromatic ring.

    Reduction: Conversion of the nitro group to an amine.

    Bromination: Introduction of bromine atoms.

Chemical Reactions Analysis

4,8-Dichloro-5-methoxy-2-phenylquinoline undergoes various chemical reactions, including:

Common reagents used in these reactions include bromine, nitro compounds, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4,8-Dichloro-5-methoxy-2-phenylquinoline is used extensively in scientific research, particularly in the fields of chemistry and biology. It is often employed in proteomics research to study protein interactions and functions .

Comparison with Similar Compounds

4,8-Dichloro-5-methoxy-2-phenylquinoline can be compared to other quinoline derivatives, such as:

Properties

CAS No.

1189106-76-0

Molecular Formula

C16H11Cl2NO

Molecular Weight

304.2 g/mol

IUPAC Name

4,8-dichloro-5-methoxy-2-phenylquinoline

InChI

InChI=1S/C16H11Cl2NO/c1-20-14-8-7-11(17)16-15(14)12(18)9-13(19-16)10-5-3-2-4-6-10/h2-9H,1H3

InChI Key

NNCBXFBHSWQEOG-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=CC(=NC2=C(C=C1)Cl)C3=CC=CC=C3)Cl

Origin of Product

United States

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